4-(4-(Trifluoromethyl)phenyl)piperidine
Overview
Description
4-(4-(Trifluoromethyl)phenyl)piperidine is a chemical compound with the molecular formula C12H14F3N. It is a piperidine derivative where the piperidine ring is substituted with a 4-(trifluoromethyl)phenyl group. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 4-(4-(Trifluoromethyl)phenyl)piperidine is the dopamine D3 receptor . This receptor plays a crucial role in the central nervous system, influencing behavior, cognition, and motor activity .
Mode of Action
This compound interacts with its target, the dopamine D3 receptor, by binding to it . This interaction can lead to changes in the receptor’s activity, which can subsequently alter the signaling pathways it is involved in .
Biochemical Pathways
Given its target, it is likely involved in thedopaminergic signaling pathway . This pathway plays a key role in various physiological processes, including motor control, reward, and cognition .
Pharmacokinetics
Itslipophilicity suggests that it may be well-absorbed and distributed throughout the body
Result of Action
It has been suggested that it may haveanalgesic effects . In a study, some derivatives of this compound displayed potent analgesic efficacy and depressed peripheral and centrally mediated pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may be involved in C,N-cross coupling reactions and the synthesis of dopamine D3 receptor antagonists .
Cellular Effects
It is known that similar compounds have been used in proteomics research , suggesting that it may interact with various proteins within the cell.
Molecular Mechanism
It has been suggested that it may be involved in C,N-cross coupling reactions and the synthesis of dopamine D3 receptor antagonists .
Metabolic Pathways
It is known that similar compounds have been used in proteomics research , suggesting that it may interact with various enzymes and cofactors within the cell.
Subcellular Localization
It is known that similar compounds have been used in proteomics research , suggesting that it may be localized to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The reaction mixture is then subjected to distillation and concentration, followed by precipitation using a solvent, and finally, filtration, washing, and drying to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Hydrogenation is a common reduction method used to synthesize this compound from its pyridine precursor.
Substitution: Nucleophilic substitution reactions are also common, where the trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Alkylating agents are used in nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: A precursor in the synthesis of 4-(4-(Trifluoromethyl)phenyl)piperidine.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with different chemical properties and applications.
Uniqueness: this compound is unique due to its combination of a piperidine ring and a trifluoromethyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGAUMQWPLQYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498355 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67259-63-6 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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